6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quinoline family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves multiple steps, starting from the basic quinoline structureCommon reagents used in these reactions include acetonitrile and DMSO, with reaction conditions often requiring controlled temperatures and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, DMSO, and various catalysts. Reaction conditions often require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent molecular rotor in various analytical techniques.
Biology: Employed in the study of protein-ligand interactions and cellular imaging.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
- 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline
- 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline
Uniqueness
Compared to similar compounds, 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its ability to act as a fluorescent molecular rotor and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C26H30N4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[1-(3-anilinopropyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C26H30N4/c1-19-13-25-24(15-22(19)14-21(17-27)18-28)20(2)16-26(3,4)30(25)12-8-11-29-23-9-6-5-7-10-23/h5-7,9-10,13-15,20,29H,8,11-12,16H2,1-4H3 |
InChI Key |
CRMGFDJMBMOJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCCNC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.